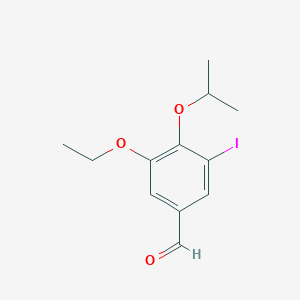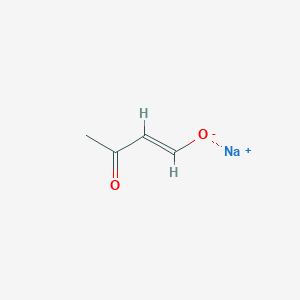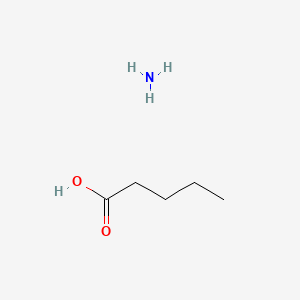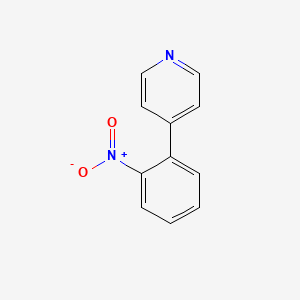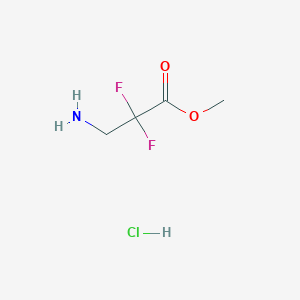
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
説明
5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group (-NH2), a benzyl group (a benzene ring attached to a methylene bridge), and a nitrile group (-CN) attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A facile one-pot synthesis method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported MnO2 as a recyclable catalyst in water at room temperature.
Multicomponent Reactions: Another approach is the multicomponent reaction involving the reaction of aromatic aldehydes with malononitrile and phenylhydrazine under optimized reaction conditions to yield the desired pyrazole derivative.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring the use of efficient catalysts, and optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated pyrazoles, carboxylic acids, and ketones.
Reduction Products: Amines and amides.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.
作用機序
Target of Action
The primary target of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is the enzyme 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in bacterial metabolism, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The docking score, a measure of the binding affinity between the compound and its target, was found to be -9.32 kcal/mol, indicating a strong interaction .
Biochemical Pathways
This disruption could lead to the death of the bacteria, thereby exerting an antimicrobial effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth through the disruption of metabolic processes . This results in its potential antimicrobial activity .
科学的研究の応用
Chemistry: 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Similar structure but different substitution pattern.
3-Amino-4-pyrazolecarbonitrile: Different position of the amino group on the pyrazole ring.
5-Amino-1H-pyrazole-4-carbonitrile: Lacks the benzyl group.
Uniqueness: The presence of the benzyl group in 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile provides unique chemical and biological properties compared to its analogs, making it a valuable compound in various applications.
特性
IUPAC Name |
3-amino-5-benzyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-9-10(14-15-11(9)13)6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBVRUAMOKCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NN2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


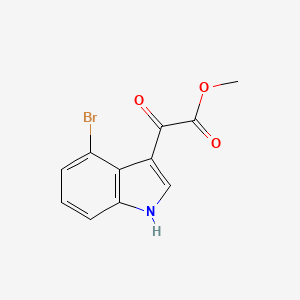
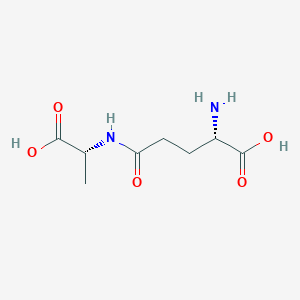

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)
![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)
